molecular formula C19H16F3N3O2S B2881052 N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1396682-62-4

N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2881052
CAS No.: 1396682-62-4
M. Wt: 407.41
InChI Key: ISAMFRSDYZWUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrroloimidazole ring, a phenyl group, and a trifluoromethylbenzenesulfonamide moiety. Its distinctive chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyrroloimidazole core, followed by the introduction of the phenyl group and the trifluoromethylbenzenesulfonamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high efficiency and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases, such as cancer and infectious diseases, due to its unique chemical properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with specific functional properties.

Mechanism of Action

The mechanism of action of N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide: Similar compounds include other sulfonamides, pyrroloimidazole derivatives, and trifluoromethyl-substituted compounds.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrroloimidazole ring provides a versatile scaffold for further functionalization. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c20-19(21,22)14-5-2-7-16(11-14)28(26,27)24-15-6-1-4-13(10-15)17-12-23-18-8-3-9-25(17)18/h1-2,4-7,10-12,24H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAMFRSDYZWUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.